

Irafamdastat: A Comparative Analysis of a Dual FAAH/MAGL Inhibitor

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Compound of Interest

Compound Name: *Irafamdastat*

Cat. No.: *B15604452*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Irafamdastat** (BMS-986368), a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The following sections detail its in-vitro potency in comparison to selective inhibitors, outline the experimental protocols for key enzymatic assays, and visualize the relevant signaling pathways and experimental workflows.

Data Presentation: In-Vitro Inhibitory Potency

Irafamdastat demonstrates potent inhibition of both human and rat FAAH and MAGL enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **Irafamdastat** and, for comparative purposes, two selective inhibitors: AM4303 for FAAH and AM4301 for MAGL. This data is crucial for assessing the dual-inhibition profile of **Irafamdastat**.

Compound	Target Enzyme	Species	IC50 (nM)
Irafamdastat (AM4302)	FAAH	Human	60
FAAH	Rat	31	
MAGL	Human	41	
MAGL	Rat	200	
AM4303	FAAH	Human	2
FAAH	Rat	1.9	8.9
AM4301	MAGL	Human	
MAGL	Rat	36	

Note: Data for AM4302 (**Irafamdastat**), AM4301, and AM4303 is derived from in-vitro studies. A broader cross-reactivity profile of **Irafamdastat** against a wider panel of enzymes and receptors is not extensively available in the public domain.

Experimental Protocols

The following are detailed methodologies for the in-vitro enzymatic assays used to determine the inhibitory potency of compounds like **Irafamdastat**.

Fluorometric FAAH Inhibition Assay

This assay quantifies the activity of FAAH by measuring the hydrolysis of a fluorogenic substrate.

- Principle: FAAH cleaves a specific substrate, such as arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.
- Materials:
 - Recombinant human or rat FAAH enzyme

- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- Fluorogenic FAAH substrate (e.g., AAMCA)
- Test compound (**Irafamdastat** or comparators) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of the test compound in the assay buffer.
 - Add a fixed amount of the FAAH enzyme to each well of the microplate.
 - Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
 - Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
 - Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).
 - Calculate the rate of reaction for each inhibitor concentration.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Fluorometric MAGL Inhibition Assay

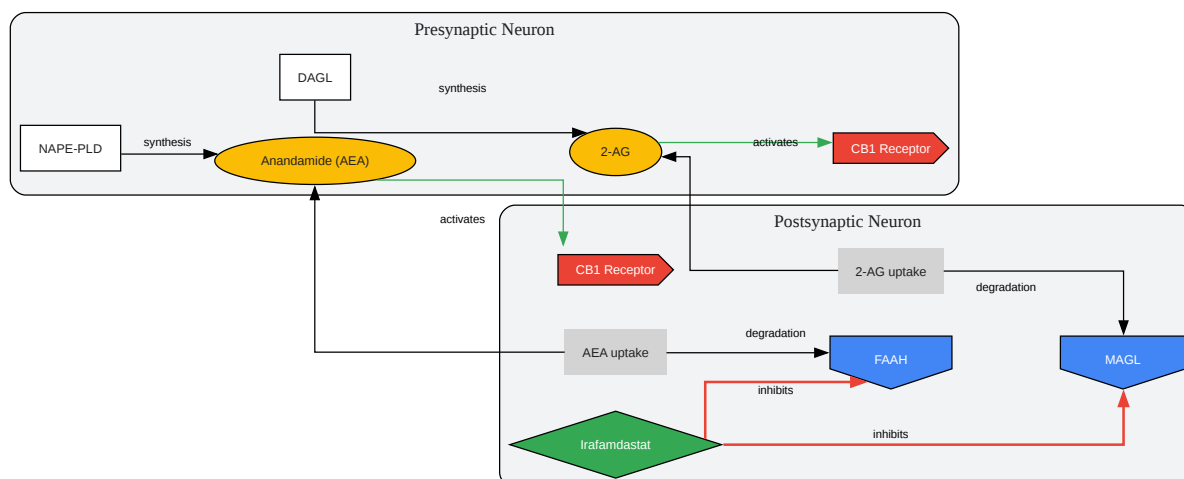
This assay is designed to measure the inhibitory effect of compounds on MAGL activity using a fluorogenic substrate.

- Principle: MAGL hydrolyzes a non-fluorescent monoacylglycerol substrate to produce a fluorescent product. The presence of an inhibitor reduces the rate of this reaction.
- Materials:
 - Recombinant human or rat MAGL enzyme
 - MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
 - Fluorogenic MAGL substrate
 - Test compound (**Irafamdistat** or comparators) dissolved in a suitable solvent (e.g., DMSO)
 - 96-well black microplate
 - Fluorescence plate reader
- Procedure:
 - Prepare serial dilutions of the test compound in the assay buffer.
 - Add a standardized amount of the MAGL enzyme to each well.
 - Add the various concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
 - Start the reaction by adding the fluorogenic MAGL substrate.
 - Measure the kinetic increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the generated fluorophore.
 - Calculate the reaction velocities and the percentage of inhibition for each concentration of the test compound.
 - The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response data.

Mandatory Visualizations

Signaling Pathway of FAAH and MAGL Inhibition

The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid system and how their inhibition by **Irafamdastat** leads to the potentiation of endocannabinoid signaling.

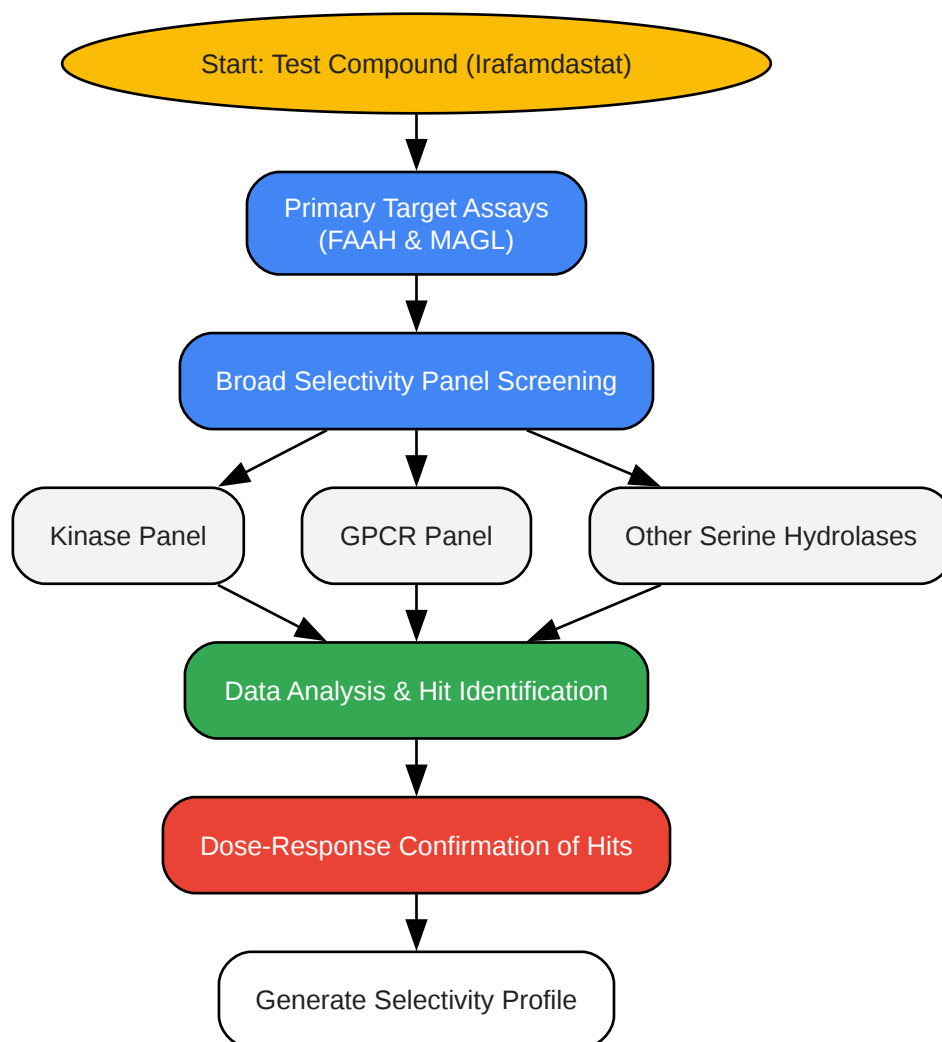


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Caption: FAAH and MAGL signaling pathway inhibition by **Irafamdastat**.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a typical workflow for assessing the cross-reactivity and selectivity of a drug candidate like **Irafamdistat**.



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